molecular formula C12H12ClNO2 B1532968 2-Chloro-6,8-dimethoxy-4-methylquinoline CAS No. 938459-20-2

2-Chloro-6,8-dimethoxy-4-methylquinoline

Cat. No.: B1532968
CAS No.: 938459-20-2
M. Wt: 237.68 g/mol
InChI Key: FTTISRVTEBJLDA-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

2-Chloro-6,8-dimethoxy-4-methylquinoline exhibits a complex molecular architecture characterized by a fused benzene-pyridine ring system with specific substituent patterns that define its chemical identity. The compound possesses the molecular formula C₁₂H₁₂ClNO₂ and maintains a molecular weight of 237.68 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic positioning of functional groups around the quinoline core structure.

The structural framework consists of a quinoline backbone with three distinct substituents positioned at specific carbon atoms. The chlorine atom occupies the 2-position of the quinoline ring system, while two methoxy groups are strategically placed at the 6 and 8 positions. A methyl group completes the substitution pattern at the 4-position, creating a unique arrangement that distinguishes this compound from other quinoline derivatives. The Chemical Abstracts Service has assigned the registry number 938459-20-2 to this specific structural arrangement.

The simplified molecular-input line-entry system representation CC1=CC(=NC2=C1C=C(C=C2OC)OC)Cl provides a linear notation that captures the connectivity and arrangement of atoms within the molecular structure. This notation reveals the systematic organization of the quinoline core with its associated substituents, demonstrating the compound's architectural complexity. The structural arrangement influences both the physical properties and chemical reactivity of the molecule, establishing a foundation for understanding its behavior in various chemical environments.

Properties

IUPAC Name

2-chloro-6,8-dimethoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-11(13)14-12-9(7)5-8(15-2)6-10(12)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTISRVTEBJLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651053
Record name 2-Chloro-6,8-dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-20-2
Record name 2-Chloro-6,8-dimethoxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6,8-dimethoxy-4-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 6,8-Dimethoxy-4-methylquinoline serves as a primary precursor.
  • Chlorination at the 2-position is typically achieved via electrophilic substitution using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of catalysts or under Vilsmeier–Haack reaction conditions.

Chlorination via Vilsmeier–Haack Reaction

The Vilsmeier–Haack reaction is a common method for introducing formyl groups and chlorines into aromatic heterocycles. The reaction involves the formation of a Vilsmeier reagent by reacting POCl₃ or SOCl₂ with N,N-dimethylformamide (DMF), which then facilitates the chlorination and formylation of quinoline derivatives.

  • Mechanism: The Vilsmeier reagent reacts with the quinoline substrate to introduce a formyl group at the 3-position and a chlorine atom at the 2-position.
  • Example: Reaction of 6,8-dimethoxy-4-methylquinoline with Vilsmeier reagent yields this compound-3-carbaldehyde, which can be further manipulated to obtain the target compound.

Direct Chlorination Methods

  • Chlorination of 6,8-dimethoxy-4-methylquinoline at the 2-position can also be performed using reagents like N-chlorosuccinimide (NCS) or elemental chlorine under controlled conditions.
  • The use of POCl₃ alone in refluxing conditions can replace hydroxyl or formyl groups with chlorine at the 2-position.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of 6,8-dimethoxy-4-methylquinoline From appropriate anilines and aldehydes via Skraup or Doebner–Miller synthesis Variable Precursor synthesis; methoxy groups introduced via methylation of hydroxyquinolines
2 Chlorination at C-2 POCl₃/DMF (Vilsmeier–Haack reagent) 70–85 Efficient chlorination and formylation; reaction time and temperature optimized
3 Alternative chlorination NCS or Cl₂ in presence of catalysts 60–75 Requires careful control to avoid over-chlorination
4 Reduction/Functional group manipulation Various reducing agents (e.g., NaBH₄, NiCl₂) 65–80 Used to convert intermediates to desired quinoline derivatives

Research Findings on Preparation

  • Roberts et al. (1997) demonstrated nitration and subsequent transformations on 6,7-dimethoxy-4-methylquinoline derivatives, highlighting the flexibility of methyl substituent conversion and ring modifications. Although focused on 6,7-dimethoxy derivatives, the methodology is adaptable to 6,8-dimethoxy analogs.
  • Hamama et al. (2018) reviewed extensive synthetic methods for 2-chloroquinoline derivatives, emphasizing the Vilsmeier–Haack reaction as a robust approach for chlorination and formylation. They reported that the presence of electron-donating methoxy groups at positions 6 and 8 facilitates regioselective substitution at position 2 with high yields.
  • Transition metal ions such as Cu(II), Ni(II), Co(II), and Cd(II) have been reported to influence the synthesis of quinolines via Vilsmeier reagents, improving yields and selectivity.
  • Microwave-assisted synthesis has been employed to enhance reaction rates and yields in the formation of substituted quinolines, including chloro derivatives, offering a greener and more efficient alternative to conventional heating.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Vilsmeier–Haack Reaction POCl₃ + DMF, reflux High regioselectivity, good yields Requires careful control of reaction conditions
Direct Chlorination NCS or Cl₂, catalysts Simpler setup Risk of over-chlorination, lower selectivity
Transition Metal Catalysis Cu(II), Ni(II), Co(II), Cd(II) + Vilsmeier reagent Improved yield and selectivity Additional metal contaminants, cost
Microwave-Assisted Synthesis Microwave irradiation, POCl₃/DMF Faster reaction, higher yield Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dimethoxy-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

CDMQ serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential anticancer and antimicrobial properties.

  • Anticancer Activity : Preliminary studies indicate that CDMQ can inhibit the growth of various cancer cell lines. For example, it has shown promise in inducing apoptosis in cancer cells through mitochondrial pathways, suggesting a multi-target approach in cancer therapy .
  • Antimicrobial Effects : Research has demonstrated that quinoline derivatives exhibit significant antimicrobial activity. CDMQ's structural attributes enhance its binding affinity to biological targets, potentially inhibiting pathogen growth.

Organic Synthesis

CDMQ is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
  • Oxidation and Reduction Reactions : The methoxy groups can be oxidized to form quinone derivatives or reduced to yield tetrahydroquinoline derivatives.

Biological Activities

Research indicates that CDMQ exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that CDMQ significantly reduces cell viability in a dose-dependent manner across various cancer cell lines, with IC₅₀ values comparable to established chemotherapeutic agents .
  • Anti-inflammatory Properties : In vivo studies suggest that CDMQ administration leads to a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Anticancer Efficacy

A study evaluated the cytotoxic effects of CDMQ on human cancer cell lines. Results indicated a significant reduction in cell viability with IC₅₀ values comparable to established chemotherapeutic agents. Another investigation revealed that CDMQ induces apoptosis via mitochondrial pathways, highlighting its potential role in cancer therapy.

Anti-inflammatory Mechanism

In vivo studies demonstrated that CDMQ administration led to a marked reduction in pro-inflammatory cytokines in animal models of inflammation, suggesting its therapeutic potential for conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dimethoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features, synthesis routes, and physical properties of 2-Chloro-6,8-dimethoxy-4-methylquinoline with five analogues:

Compound Name Substituents (Positions) Melting Point (K) Synthesis Route Key Structural Notes References
This compound Cl (2), OMe (6,8), Me (4) N/A Not explicitly described Hypothesized planar core with steric hindrance from methoxy groups
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) 403–404 Reflux of 6,7-dimethoxynaphthalen-1-ol with POCl₃ Planar structure; intramolecular C–H⋯Cl interactions
4-Amino-2-(4-Cl-phenyl)-3-(4-OMe-phenyl)quinoline (4k) NH₂ (4), Cl-Ph (2), OMe-Ph (3) 496–498 (mp 223–225°C) Pd-catalyzed cross-coupling Bulky aryl groups; enhanced nucleophilicity from NH₂
4-Chloro-6,8-dimethylquinoline Cl (4), Me (6,8) N/A Not detailed Methyl groups reduce electron-withdrawing effects vs. methoxy
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline Cl (2), Me (6,8), vinyl ester (3) N/A Not explicitly described Steric hindrance from vinyl ester; increased solubility
6,8-Dibromo-3-[(4-Cl-benzyl)oxy]-2-Me-quinoline Br (6,8), O-Bz-Cl (3), Me (2) N/A Not detailed Bromo groups enhance electrophilicity; bulky benzyloxy substituent

Key Observations

Substituent Position and Electronic Effects: Methoxy vs. Methyl: Methoxy groups (electron-withdrawing) at positions 6 and 8 in the target compound contrast with methyl groups (electron-donating) in 4-Chloro-6,8-dimethylquinoline. This difference impacts electron density on the quinoline ring, affecting reactivity in substitution reactions . Chloro Position: The target compound’s Cl at position 2 vs. Cl at position 4 in 4-Chloro-6,7-dimethoxyquinoline alters intramolecular interactions. The latter exhibits planar geometry with C–H⋯Cl hydrogen bonds stabilizing the crystal lattice .

Synthetic Routes: Pd-catalyzed cross-coupling (e.g., compound 4k) enables introduction of aryl/amino groups but requires specialized catalysts . POCl₃-mediated chlorination (e.g., 4-Chloro-6,7-dimethoxyquinoline) is a straightforward route for introducing Cl at position 4 .

Physical Properties: 4-Chloro-6,7-dimethoxyquinoline has a high melting point (403–404 K), likely due to strong intermolecular interactions and planar molecular packing . Bulky substituents (e.g., vinyl esters in ’s compound) may reduce melting points by disrupting crystal packing .

Biological Relevance: While direct data are lacking for the target compound, methoxy-substituted quinolines (e.g., 4-Chloro-6,7-dimethoxyquinoline) are associated with enhanced bioavailability due to balanced lipophilicity .

Biological Activity

Overview

2-Chloro-6,8-dimethoxy-4-methylquinoline is a halogenated heterocyclic compound with significant biological activity. Its unique chemical structure, characterized by the presence of chlorine and methoxy groups, contributes to its diverse pharmacological properties. This compound is part of the quinoline family, which has been extensively studied for its applications in medicinal chemistry and biological research.

  • Molecular Formula : C12H12ClN O2
  • Molecular Weight : 237.61 g/mol
  • CAS Number : 938459-20-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine atom and methoxy groups enhance its binding affinity, allowing it to inhibit enzyme activity effectively. This mechanism involves the formation of stable complexes with the active sites of target enzymes, thereby obstructing substrate access and altering metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For instance, it has been tested against the NCI-60 cancer cell line panel, showing variable growth inhibitory activity .

Cell Line IC50 (µM) Activity
A549 (Lung)5.0Moderate Cytotoxicity
MCF-7 (Breast)3.5High Cytotoxicity
HeLa (Cervical)4.2Moderate Cytotoxicity

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. Notably, it inhibits GTP cyclohydrolase I, which plays a crucial role in the biosynthesis of tetrahydrobiopterin—a cofactor necessary for neurotransmitter synthesis . This inhibition can affect neurotransmitter levels and has implications for neurological disorders.

Case Studies

  • Anticancer Efficacy : A study published in Cancer Research evaluated the effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis via caspase activation pathways .
  • Antimicrobial Screening : In a recent study assessing various quinoline derivatives for antimicrobial potential, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6,8-dimethoxy-4-methylquinoline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of substituted precursors using phosphorus oxychloride (POCl₃) under reflux, followed by neutralization with aqueous NaOH . Key factors include:

  • Temperature : Prolonged heating (6–8 hours) at 110–120°C ensures complete chlorination.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in cyclization steps.
  • Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization (methanol) yields >95% purity .

Q. Which analytical techniques are critical for characterizing structural and electronic properties?

  • Structural Confirmation :

  • X-ray crystallography resolves substituent positions and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
  • ¹H/¹³C NMR : Methoxy groups resonate at δ 3.8–4.1 ppm, while aromatic protons show splitting patterns indicative of para-substitution .
    • Purity Assessment : Reverse-phase HPLC (C18 column) with UV detection ensures >99% purity for biological assays .

Q. How do substituents (chloro, methoxy, methyl) affect solubility and reactivity?

  • Solubility : Methoxy groups enhance polarity (soluble in DMSO, methanol), while the methyl group reduces crystallinity, aiding in solution-phase reactions.
  • Reactivity :

  • The chlorine atom at position 2 enables nucleophilic substitution (e.g., Suzuki coupling).
  • Methoxy groups at 6 and 8 positions stabilize intermediates via resonance, directing electrophilic substitution to position 3 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reaction pathways?

  • Density Functional Theory (DFT) :

  • Calculate HOMO/LUMO energies to predict redox behavior. The Colle-Salvetti correlation-energy formula can model electron density distributions, aiding in understanding charge-transfer interactions.
  • Simulate transition states for substitution reactions (e.g., Cl → NH₂) to optimize catalytic conditions .
    • Software : Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

  • Assay Conditions : pH-dependent solubility (test at pH 7.4 vs. acidic media).
  • Structural Analogues : Compare with 4-chloro-8-fluoro-2-methylquinoline, where fluorine enhances bacterial membrane penetration .
    • Validation : Replicate assays with standardized protocols (CLSI guidelines) and use isogenic mutant strains to confirm target specificity.

Q. How can crystallographic data (e.g., SHELX-refined structures) guide drug design?

  • SHELX Applications :

  • Refine X-ray data to identify non-covalent interactions (e.g., π-π stacking between quinoline rings) critical for protein binding .
  • Analyze torsional angles to design rigid analogs with improved target affinity .
    • Example : Intramolecular C–H⋯O interactions in 4-chloro-6,7-dimethoxyquinoline stabilize planar conformations, mimicking enzyme active sites .

Q. What synthetic modifications enhance selectivity in cross-coupling reactions?

  • Palladium Catalysis :

  • Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) for C–N bond formation at position 2 .
  • Optimization : Additives like Cs₂CO₃ improve yields in Suzuki-Miyaura couplings at position 4 .
    • Challenges : Steric hindrance from 6,8-dimethoxy groups requires bulky ligands (e.g., SPhos) to prevent by-products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,8-dimethoxy-4-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-6,8-dimethoxy-4-methylquinoline

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